8-OH-DPAT-d7 (hydrobromide)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-OH-DPAT-d7 hydrobromide involves the deuteration of 8-Hydroxy-2-(dipropylamino)tetralin. The process typically includes the following steps:
Hydrobromide Formation: The deuterated compound is then reacted with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of 8-OH-DPAT-d7 hydrobromide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas or deuterated solvents to achieve the desired level of deuteration.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-OH-DPAT-d7 hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized forms.
Reduced Derivatives: Dihydro compounds.
Substituted Derivatives: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
8-OH-DPAT-d7 hydrobromide is extensively used in scientific research due to its selective agonist properties for the 5-HT1A receptor. Its applications include:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of serotonin receptors.
Biology: Employed in neurobiological studies to understand the role of serotonin in brain function and behavior.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and schizophrenia.
Industry: Utilized in the development of new drugs targeting serotonin receptors
Mechanism of Action
8-OH-DPAT-d7 hydrobromide exerts its effects by selectively binding to and activating the 5-HT1A receptor. This activation leads to the modulation of serotonin levels in the brain, influencing various physiological processes such as mood, anxiety, and cognition. The compound also affects other molecular targets and pathways, including the inhibition of serotonin reuptake and the activation of downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-2-(dipropylamino)tetralin hydrobromide: The non-deuterated form of the compound with similar pharmacological properties.
7-Hydroxy-2-(dipropylamino)tetralin hydrobromide: Another serotonin receptor agonist with a slightly different structure.
5-Hydroxy-2-(dipropylamino)tetralin hydrobromide: A related compound with different receptor selectivity
Uniqueness
8-OH-DPAT-d7 hydrobromide is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in pharmacokinetics and metabolic pathways. The deuterium atoms reduce the rate of metabolic degradation, making it a valuable tool in research .
Properties
Molecular Formula |
C16H26BrNO |
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Molecular Weight |
335.33 g/mol |
IUPAC Name |
7-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/i1D3,3D2,10D2; |
InChI Key |
BATPBOZTBNNDLN-WIROKCJUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br |
Origin of Product |
United States |
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